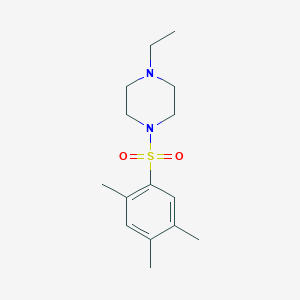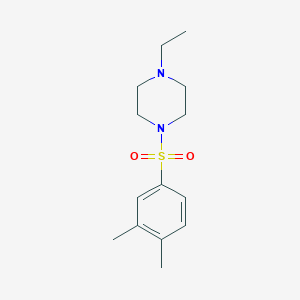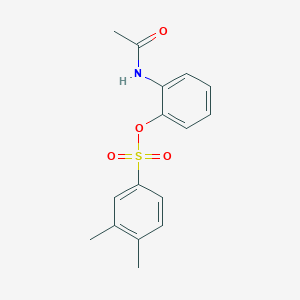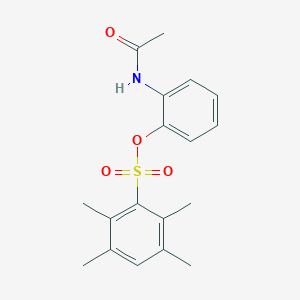![molecular formula C13H18Cl2N2O3S B272773 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)
2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is a chemical compound that has been extensively studied for its potential use in scientific research. It is a white crystalline powder that belongs to the class of piperazine derivatives. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to act as a GABA-A receptor agonist, which leads to the inhibition of neurotransmitter release in the brain. This results in the anxiolytic and sedative effects observed in research studies.
Biochemical and Physiological Effects:
In addition to its effects on the central nervous system, 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its well-established synthesis method and purity. This allows for consistent and reliable results across different research studies. However, one limitation of this compound is its potential for toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of research subjects.
Future Directions
There are many potential future directions for research on 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential use in the treatment of addiction and substance abuse disorders. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
In conclusion, 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is a promising compound for scientific research. Its well-established synthesis method and diverse range of biochemical and physiological effects make it a valuable tool for investigating the central nervous system and other areas of research. Further research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Synthesis Methods
The synthesis of 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with piperazine in the presence of a base. The resulting product is then treated with ethanol to yield the final compound. This method has been optimized for high yield and purity and has been used in numerous research studies.
Scientific Research Applications
2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol has been used in a variety of scientific research studies. Its most common application is in the study of the central nervous system. This compound has been shown to have anxiolytic and sedative effects, making it useful for the treatment of anxiety and insomnia. It has also been investigated for its potential use in the treatment of schizophrenia and other psychiatric disorders.
properties
Product Name |
2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
Molecular Formula |
C13H18Cl2N2O3S |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-[4-(4,5-dichloro-2-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-10-8-11(14)12(15)9-13(10)21(19,20)17-4-2-16(3-5-17)6-7-18/h8-9,18H,2-7H2,1H3 |
InChI Key |
UVKGWRFUJUWBOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)CCO)Cl)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)CCO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






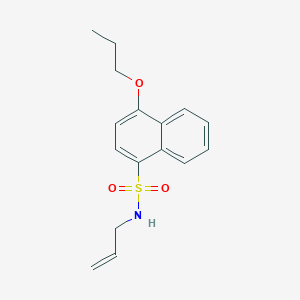
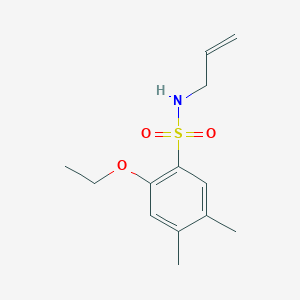
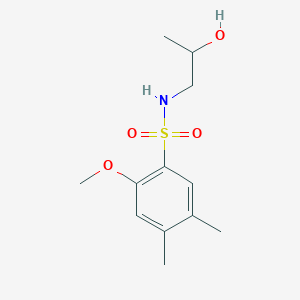

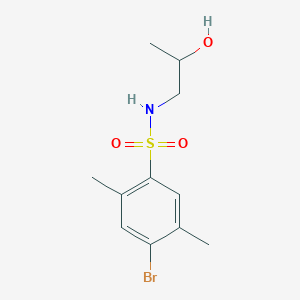
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)
